
Disilabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilabenzene is a heteroaromatic compound where two carbon atoms in the benzene ring are replaced by silicon atoms. This unique structure imparts distinct chemical properties compared to its all-carbon counterpart, benzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disilabenzene can be synthesized through the reaction of disilynes with alkynes. For instance, a stable 1,4-disilabenzene can be generated from the reaction of a stable disilyne with 3-hexyne. This reaction typically requires photochemical conditions to proceed . Another method involves the reaction of disilynes with phenylacetylene, leading to the formation of 1,2-disilabenzene .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Disilabenzene undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in the reactions of this compound include B(C6F5)3, nBuLi, and phenylacetylene. These reactions often require inert atmospheres and low temperatures to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound include radical cations, dications, and diene-type products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disilabenzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of disilabenzene involves its ability to undergo various chemical transformations due to the presence of silicon atoms in its structure. The silicon atoms impart unique electronic properties, allowing this compound to participate in reactions that are not typically observed with benzene. For instance, the oxidation of this compound leads to the formation of stable radical cations and dications, which can further react to form various products .
Comparación Con Compuestos Similares
Silabenzene: A heteroaromatic compound with one silicon atom replacing a carbon atom in the benzene ring.
Digermabenzene: A compound where two carbon atoms in the benzene ring are replaced by germanium atoms.
Trisilabenzene: A compound with three silicon atoms replacing carbon atoms in the benzene ring.
Uniqueness of Disilabenzene: this compound is unique due to the presence of two silicon atoms in the benzene ring, which imparts distinct electronic and chemical properties. Unlike benzene, this compound readily reacts with various reagents to form diene-type products, highlighting its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C4H4Si2 |
|---|---|
Peso molecular |
108.24 g/mol |
Nombre IUPAC |
1,2-disilacyclohexa-1,2,4,6-tetraene |
InChI |
InChI=1S/C4H4Si2/c1-2-4-6-5-3-1/h1-4H |
Clave InChI |
RPDNYGWCPGJWTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[Si]=[Si]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


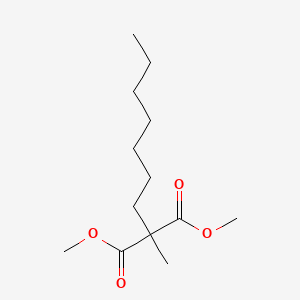


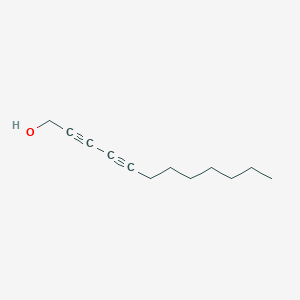
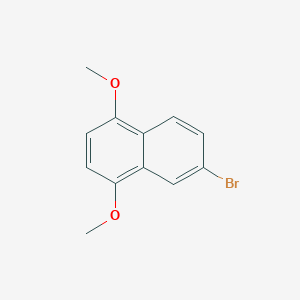
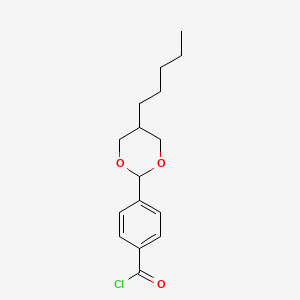
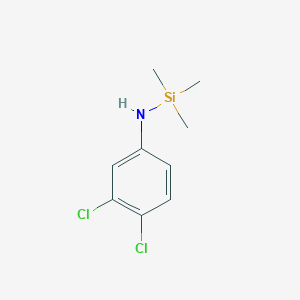

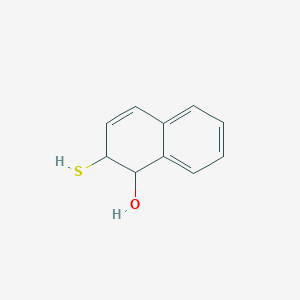
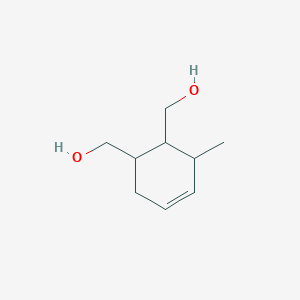
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)


